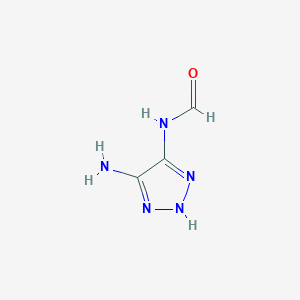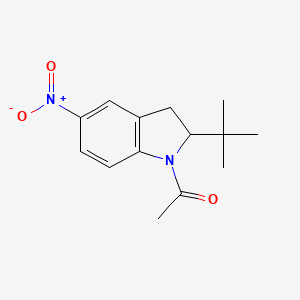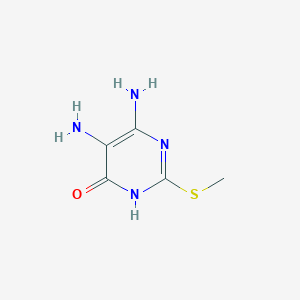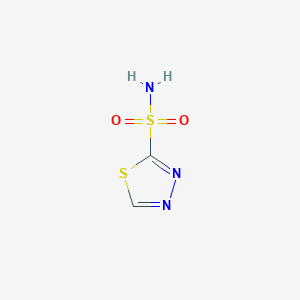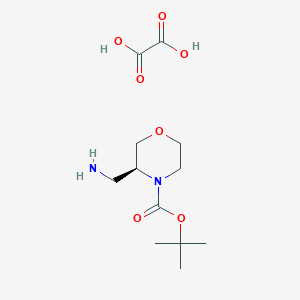![molecular formula C7H6IN3S B11770402 2-Hydrazinyl-6-iodobenzo[d]thiazole](/img/structure/B11770402.png)
2-Hydrazinyl-6-iodobenzo[d]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydrazinyl-6-iodobenzo[d]thiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-6-iodobenzo[d]thiazole typically involves the reaction of benzo[d]thiazol-2-amine with hydrazine hydrochloride in the presence of ethylene glycol as a solvent . This reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be summarized as follows:
Starting Materials: Benzo[d]thiazol-2-amine and hydrazine hydrochloride.
Solvent: Ethylene glycol.
Reaction Conditions: Reflux.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high yields of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydrazinyl-6-iodobenzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the iodine and hydrazinyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Wissenschaftliche Forschungsanwendungen
2-Hydrazinyl-6-iodobenzo[d]thiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its antioxidant and antidiabetic properties.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Wirkmechanismus
The mechanism of action of 2-Hydrazinyl-6-iodobenzo[d]thiazole involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound’s antidiabetic effects are linked to its inhibition of α-amylase, an enzyme involved in carbohydrate metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydrazinylbenzo[d]thiazole: Lacks the iodine substituent but shares similar biological activities.
6-Substituted benzo[d]thiazoles: Variants with different substituents at the 6-position, which can alter their chemical and biological properties.
Uniqueness
The iodine atom, in particular, can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C7H6IN3S |
|---|---|
Molekulargewicht |
291.11 g/mol |
IUPAC-Name |
(6-iodo-1,3-benzothiazol-2-yl)hydrazine |
InChI |
InChI=1S/C7H6IN3S/c8-4-1-2-5-6(3-4)12-7(10-5)11-9/h1-3H,9H2,(H,10,11) |
InChI-Schlüssel |
TXKAWUOSRAPQBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1I)SC(=N2)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Aminobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B11770324.png)
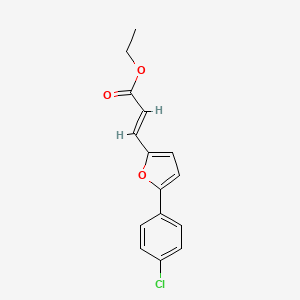
![4H-Pyrrolo[3,2-d]thiazole](/img/structure/B11770340.png)
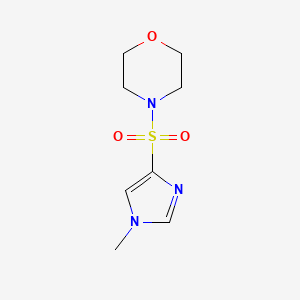
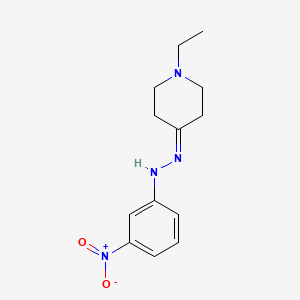
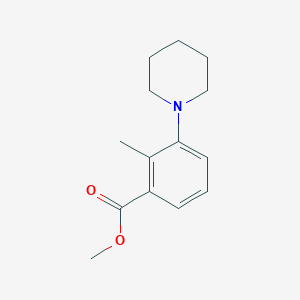
![Thieno[3,2-b]thiophene-2-carboxamide](/img/structure/B11770374.png)
